molecular formula C35H64O5 B1255112 1-Myristoyl-2-linoleoyl-sn-glycerol

1-Myristoyl-2-linoleoyl-sn-glycerol

Cat. No. B1255112
M. Wt: 564.9 g/mol
InChI Key: WVBVUWWRPSWGDS-JWVBYZEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-myristoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol that has myristoyl and linoleoyl as 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a tetradecanoate ester. It derives from a linoleic acid.
DG(14:0/18:2(9Z, 12Z)/0:0)[iso2], also known as DG(14:0/18:2/0:0) or diacylglycerol(32:2), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(14:0/18:2(9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(14:0/18:2(9Z, 12Z)) pathway. DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

Scientific Research Applications

Crystal Structure Analysis in Triacylglycerols

1-Myristoyl-2-linoleoyl-sn-glycerol, as a component of mixed-chain triacylglycerols (TAGs), has been studied for its atomic-level crystal structure. Understanding the structure of these TAGs is vital, especially in food science, as they influence the physical properties of fat crystals in food emulsions. The detailed analysis of the beta' polymorph form of TAGs contributes to enhancing the functionality of food products (Sato et al., 2001).

Role in Inhibiting Lipid Accumulation

Research on monogalactosyldiacylglycerols (MGDGs) from brown alga, which includes molecular species like 1-Myristoyl-2-linoleoyl-sn-glycerol, has shown inhibitory effects on triglyceride accumulation in adipocytes. This property could be significant for understanding lipid metabolism and developing obesity treatments (Ma et al., 2014).

Understanding Micellar Aggregates in Lipid Systems

Studies on micellar aggregates in lipid systems, including 1-Myristoyl-sn-glycerol variants, provide insights into the behavior of these compounds in different physical states. This research is crucial for the development of drug delivery systems and understanding the biophysical properties of lipids (Eriksson et al., 1987).

Insights into Phospholipid Multilayers

Research involving oriented multilayers of compounds like 1-myristoyl-sn-glycerol derivatives contributes to our understanding of the orientation and behavior of phospholipids. This has implications in membrane biophysics and the development of lipid-based technologies (Hübner & Mantsch, 1991).

Molecular Organization in Monoacylglycerols

Investigations into the molecular organization of monoacylglycerols, including 1-myristoyl-sn-glycerol, are vital for understanding the polymorphic behavior of lipids. This knowledge is important in food science, pharmaceuticals, and the cosmetic industry (Guo & Hamilton, 1995).

Preparation of Diacylglycerol Derivatives

The preparation of various diacylglycerol derivatives, including 1-myristoyl-sn-glycerol, is crucial in synthetic organic chemistry and has applications in the development of lipid-based drugs and biomolecules (Gaffney & Reese, 1997).

properties

Product Name

1-Myristoyl-2-linoleoyl-sn-glycerol

Molecular Formula

C35H64O5

Molecular Weight

564.9 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-33(31-36)32-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h11,13,16-17,33,36H,3-10,12,14-15,18-32H2,1-2H3/b13-11-,17-16-/t33-/m0/s1

InChI Key

WVBVUWWRPSWGDS-JWVBYZEHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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